(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
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Overview
Description
The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” is a complex organic molecule that features a combination of furan, thiazepane, pyridine, and isoxazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would likely involve multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:
Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiazepane Ring: This seven-membered ring containing sulfur and nitrogen can be synthesized via cyclization reactions involving amines and thiols.
Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions such as the Hantzsch pyridine synthesis.
Formation of the Isoxazole Ring: Isoxazoles can be synthesized via 1,3-dipolar cycloaddition reactions.
Industrial Production Methods
Industrial production of such complex molecules would require optimization of each synthetic step to maximize yield and purity. This often involves the use of automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The furan and thiazepane rings can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their unique structural properties and reactivity patterns. They can serve as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands due to their diverse functional groups.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone” would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of ring systems, which can impart distinct chemical and biological properties.
Biological Activity
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a heterocyclic organic molecule that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a unique combination of a thiazepane ring, furan moiety, and a pyridine-isoxazole structure, contributing to its diverse chemical properties. Its molecular formula is C22H20N4O2S with a molecular weight of approximately 408.49 g/mol.
Component | Structure | Functionality |
---|---|---|
Thiazepane | Thiazepane | Provides stability and potential receptor interaction |
Furan | Furan | Enhances lipophilicity and biological activity |
Pyridine | Pyridine | Contributes to electron density and receptor binding |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The thiazepane ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the furan and pyridine moieties contribute to the overall stability and activity of the compound.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound can induce apoptosis in cancer cell lines at certain concentrations.
Study 1: Antimicrobial Properties
In a recent study published in Medicinal Chemistry, this compound was tested against various bacterial strains. The results indicated an IC50 value of 15 µM against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential role in treating inflammatory conditions .
Study 3: Cytotoxicity in Cancer Cell Lines
Another study evaluated the cytotoxic effects on human cancer cell lines (HeLa and MCF7). The compound exhibited selective cytotoxicity with an IC50 value of 30 µM for HeLa cells, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-18(14-11-16(24-20-14)13-3-1-6-19-12-13)21-7-5-17(25-10-8-21)15-4-2-9-23-15/h1-4,6,9,11-12,17H,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEDHRSWEZRRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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